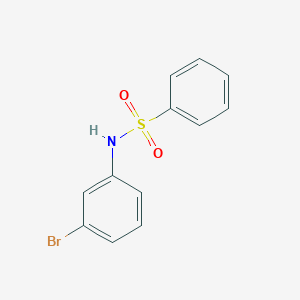

N-(3-bromophenyl)benzenesulfonamide

Description

Contextualizing Benzenesulfonamide (B165840) Derivatives in Chemical Science

Benzenesulfonamides are a well-established and versatile class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. drugbank.com This structural motif is a cornerstone in medicinal chemistry and materials science. The sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, imparts specific physicochemical properties that are crucial for molecular interactions.

Historically, the journey of sulfonamides began with the discovery of their antimicrobial properties, leading to the development of the first generation of sulfa drugs. nih.gov Since then, the scope of their application has expanded dramatically. Researchers have explored benzenesulfonamide derivatives as carbonic anhydrase inhibitors, a class of enzymes involved in various physiological processes. nih.gov This has led to the development of treatments for conditions like glaucoma, and ongoing research into their potential as anticancer and anticonvulsant agents. nih.govrsc.org Furthermore, these derivatives are investigated as inhibitors for other enzymes, including acetylcholinesterase and α-glycosidase, and as agents targeting the NLRP3 inflammasome, indicating their broad therapeutic potential.

Significance of N-(3-bromophenyl)benzenesulfonamide as a Research Subject

The study of this compound and its analogs allows researchers to probe the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the substituents on the phenyl rings, scientists can gain a deeper understanding of the chemical features required for a desired biological activity. This particular compound serves as a key building block and a reference point in the synthesis and evaluation of more complex molecules with tailored properties.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound based on existing academic research. The scope is strictly limited to the chemical and structural aspects of the compound, its role as a research tool, and the broader scientific context in which it is studied. This includes an examination of its fundamental properties, inferred synthetic pathways, and structural characteristics based on closely related analogs. The article aims to present detailed research findings where available and to highlight the areas where this compound is a subject of investigation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91394-73-9 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₂H₁₀BrNO₂S | sigmaaldrich.combldpharm.com |

| Molecular Weight | 312.19 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically >95% | sigmaaldrich.com |

| Storage | Sealed in a dry environment at room temperature | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Detailed Research Findings

While dedicated research publications focusing exclusively on this compound are not abundant, significant insights can be drawn from studies on its close analogs. The synthesis of N-aryl benzenesulfonamides is a well-documented process, typically involving the reaction of benzenesulfonyl chloride with the appropriately substituted aniline (B41778). In the case of this compound, this would involve the reaction of benzenesulfonyl chloride with 3-bromoaniline (B18343).

Crystallographic studies of similar compounds, such as N-(3-chlorophenyl)benzenesulfonamide, reveal important structural features that are likely shared by the bromo-analog. These studies show that the two aromatic rings are not coplanar, adopting a twisted conformation. The molecules in the crystal lattice are often linked by intermolecular hydrogen bonds between the sulfonamide N-H group and an oxygen atom of a neighboring molecule, forming distinct packing arrangements. For instance, in N-(3-chlorophenyl)benzenesulfonamide, the dihedral angle between the two benzene rings is 65.4(1)°.

The biological evaluation of benzenesulfonamide derivatives is an active area of research. Studies on compounds with similar structural motifs have shown a range of activities, including the inhibition of enzymes like carbonic anhydrase and NTPDases. For example, derivatives of benzenesulfonamide have been investigated for their anticancer properties, with some showing efficacy against various cancer cell lines. nih.gov The presence and position of the halogen atom can significantly impact this activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTFBASRFYOFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919770 | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-73-9 | |

| Record name | NSC95708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Bromophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Bromophenyl Benzenesulfonamide and Its Analogues

Direct Synthesis Approaches to N-(3-bromophenyl)benzenesulfonamide

The primary method for synthesizing this compound involves the reaction of 3-bromoaniline (B18343) with benzenesulfonyl chloride. This is a classic sulfonamide bond formation reaction.

The efficiency and yield of sulfonamide synthesis are highly dependent on the reaction conditions. The reaction between an amine and a sulfonyl chloride liberates hydrochloric acid, which must be neutralized by a base to allow the reaction to proceed to completion.

Commonly used bases and solvents include:

Pyridine: Often used as both a solvent and a base, it effectively scavenges the HCl produced. Reactions are typically stirred for a set duration, sometimes under reflux, followed by quenching with ice-cold water to precipitate the product. mdpi.com

Aqueous Sodium Carbonate (Na2CO3): In a simple one-pot synthesis for a similar compound, N-pyridin-3-yl-benzenesulfonamide, an aqueous solution of Na2CO3 was used as the base and HCl scavenger, resulting in a high yield of 93.3%. researchgate.net This method is advantageous due to the low cost and ease of handling of the base.

Other Base-Solvent Systems: Optimization studies for N-alkylation reactions, which are mechanistically related, have explored a wide variety of systems. These include potassium carbonate in acetonitrile (B52724) (K2CO3/MeCN), sodium hydride in dimethylformamide (NaH/DMF), and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). nih.gov The choice of system depends on the specific reactivity of the substrates and the desired reaction rate and temperature. nih.gov For instance, reactions using K2CO3 in acetonitrile are often performed at reflux to achieve good yields. nih.gov

The progress of these reactions is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion of the starting materials. nih.gov

While many synthetic reports focus on laboratory-scale preparation, the scalability of these procedures is a critical consideration for practical applications. One-pot syntheses, such as the Schotten-Baumann-type reaction using an aqueous base, are generally preferred for larger-scale production due to their operational simplicity and reduced workup steps. researchgate.netmdpi.com

Factors influencing scalability include:

Reaction Yield: High-yielding reactions are crucial for economic viability. The 93.3% yield reported for a similar sulfonamide synthesis is promising for scalability. researchgate.net

Purification Method: Purification by precipitation and filtration is more amenable to large-scale work than chromatographic methods, which can be costly and time-consuming.

Reagent Cost and Availability: The use of inexpensive and readily available reagents like sodium carbonate enhances the scalability of a process. researchgate.net

Reaction Conditions: Reactions that proceed under mild conditions (e.g., room temperature or moderate reflux) are generally easier and safer to scale up than those requiring very high temperatures or pressures.

Synthesis of this compound Derivatives and Scaffolds

The this compound scaffold serves as a versatile platform for generating a wide array of derivatives through modifications at two key positions: the benzenesulfonamide (B165840) moiety and the bromophenyl ring.

The aromatic ring of the benzenesulfonamide group can be substituted to influence the properties of the final molecule. This is typically achieved by using a substituted benzenesulfonyl chloride as the starting material.

For example, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was synthesized by reacting 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride in pyridine. mdpi.com Similarly, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives begins with 4-bromophenylsulfonyl chloride, demonstrating modification on the sulfonyl-bearing ring. mdpi.com

Table 1: Examples of Modified Benzenesulfonamide Moieties

| Starting Sulfonyl Chloride | Resulting Derivative Class | Reference |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | N-(Aryl)-4-methylbenzenesulfonamides | mdpi.com |

| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(aryl)benzenesulfonamides | researchgate.net |

| 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-amino acid derivatives | mdpi.com |

| Substituted biphenylsulfonyl chlorides | N-acyl-biphenylsulfonamides | nih.gov |

The bromine atom on the phenyl ring is a key functional handle for introducing further molecular diversity, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method used for this purpose.

In one study, N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was coupled with various styrylboronic acids. mdpi.com The reaction was carried out using a palladium catalyst (PdCl2(PPh3)2), a phosphine (B1218219) ligand (PCy3), and a base (K2CO3) in a dioxane-water solvent system at 70 °C. mdpi.com This approach effectively replaces the bromine atom with a carbon-based substituent, yielding stilbene-containing benzenesulfonamide derivatives. mdpi.com

This strategy allows for the introduction of a wide range of aryl and vinyl groups at the 3-position of the original aniline (B41778) ring, demonstrating the synthetic utility of the bromo-substituent.

The this compound scaffold and its close analogues have been incorporated into more complex, hybrid molecular systems. This involves linking the sulfonamide core to other chemical motifs, such as heterocycles or other pharmacophores.

Key synthetic strategies include:

Mannich Reaction: Novel β-amino ketone derivatives have been synthesized via a three-component Mannich reaction involving a sulfonamide (like sulfamethoxazole), an acetophenone (B1666503) (like 4-bromoacetophenone), and an aromatic aldehyde. nih.gov This creates a complex molecule integrating the sulfonamide and β-amino ketone functionalities. nih.gov

Coupling with Heterocycles: The reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates reactive enaminones. researchgate.net These intermediates can then be cyclized with hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazolyl and isoxazolyl-phenyl benzenesulfonamide hybrids. researchgate.net

Acylation and Cyclodehydration: N-acylation of amino acids like L-valine with a substituted benzoyl chloride, followed by intramolecular cyclodehydration, has been used to produce hybrid molecules containing 4H-1,3-oxazol-5-one rings. mdpi.com

Linkage to Isatin: A series of isatin-linked benzenesulfonamide derivatives were synthesized using a "tail approach," where the two moieties are joined to create hybrid structures. nih.gov

Table 2: Examples of Hybrid Molecular Systems Based on Benzenesulfonamides

| Hybrid System | Synthetic Strategy | Reference |

|---|---|---|

| β-Amino ketone derivatives | Mannich reaction | nih.gov |

| Pyrazolyl/isoxazolyl-phenyl benzenesulfonamides | Intermediate enaminone formation and cyclization | researchgate.net |

| Stilbene-appended benzenesulfonamides | Suzuki-Miyaura cross-coupling | mdpi.com |

| N-Acyl-α-amino acid and 1,3-oxazole derivatives | N-acylation and cyclodehydration | mdpi.com |

| Isatin-linked benzenesulfonamides | Tail approach coupling | nih.gov |

| Biphenylsulfonamide-triazole hybrids | Multi-step synthesis involving Suzuki coupling | nih.gov |

These synthetic endeavors highlight the chemical tractability of the this compound core structure, enabling the generation of diverse and complex molecules for scientific investigation.

Green Chemistry Principles in Synthesis of this compound

The growing emphasis on environmental responsibility in chemical production has led to the widespread adoption of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edu For the synthesis of pharmacologically significant molecules like this compound and its analogues, these principles guide the development of more sustainable and efficient methodologies. Key areas of focus include the use of environmentally benign solvents, development of catalytic and catalyst-free systems, energy-efficient synthesis, and solvent-free reaction conditions. bridgew.eduresearchgate.net

Research into the synthesis of sulfonamides has explored various eco-friendly approaches to overcome the limitations of traditional methods, which often involve hazardous reagents and generate significant waste. rsc.orgnih.gov These modern strategies not only align with the goals of sustainable chemistry but also frequently offer benefits such as shorter reaction times, higher yields, and simplified purification processes. ijrpc.com

Catalyst-Free and Aqueous Media Synthesis

A significant advancement in green sulfonamide synthesis is the development of catalyst-free methods, particularly in aqueous media. Water is an ideal green solvent due to its non-toxicity, availability, and safety. A novel, green method has been developed for the efficient synthesis of sulfonamide derivatives by reacting sulfonyl chlorides with amines in water, eliminating the need for a catalyst. tandfonline.com This method proceeds with high yields and excellent selectivity in short reaction times. tandfonline.com For instance, various aryl sulfonamides have been synthesized by reacting 4-acetamidobenzenesulfonyl chloride with primary amines in an aqueous alkaline medium, achieving yields between 62% and 92%. iscientific.orgresearchgate.net Similarly, reacting sulfonyl chlorides with amino acids in water with sodium carbonate as an acid scavenger has proven to be a high-yield, clean method for producing sulfonamide carboxylic acids. mdpi.com

Advanced Catalytic Systems

The use of innovative catalysts is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity.

Nanocatalysts: Magnetic nanoparticles have emerged as highly effective and recyclable catalysts. A green and efficient synthesis of sulfonamides has been achieved through the direct coupling of alcohols and sulfonamides using a nano-Ru/Fe₃O₄ catalyst. nih.gov The magnetic nature of this catalyst allows for easy separation from the reaction mixture and efficient recycling. nih.gov Another study demonstrated the use of a CuFe₂O₄@SiO₂ nanocatalyst for sulfonamide synthesis under acidic conditions, which also offers easy recyclability. biolmolchem.com

Photoredox and Copper Catalysis: A single-step synthesis of sulfonamides has been developed using synergetic photoredox and copper catalysis. acs.org This method allows for the reaction of various aryl radical precursors with readily available amines and a sulfur dioxide source at room temperature, accommodating a broad range of substrates, including electron-deficient amines. acs.org

Energy-Efficient Methodologies

Minimizing energy consumption is a key principle of green chemistry. bridgew.edu Microwave irradiation and sonochemistry are two techniques that have been successfully applied to sulfonamide synthesis to reduce reaction times and energy input.

Microwave-Assisted Synthesis: Compared to conventional heating, microwave (MW) irradiation has been shown to significantly reduce reaction times from hours to minutes and increase product yields. ijrpc.com This eco-friendly method has been used for the synthesis of N-benzylidene-4-chlorobenzenesulfonamides, where yields increased by 2-16%. ijrpc.com It has also been applied to the synthesis of isoxazolyl-benzenesulfonamides, where the reaction proceeds smoothly in ethanol (B145695) without a catalyst, offering better yields in just 4-5 minutes. derpharmachemica.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasound is another efficient, eco-friendly method. In the synthesis of arylsulfonamide derivatives of cyclic arylguanidines, sonication in water achieved high efficiencies (up to 90%) within 60 minutes. nih.gov

Solvent-Free Synthesis (Mechanochemistry)

Eliminating solvents entirely represents a major step forward in green synthesis. Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding or milling), offers a solvent-free alternative. A one-pot, solvent-free mechanochemical method for synthesizing sulfonamides from disulfides and amines has been developed. rsc.org This process uses solid reagents and avoids the environmental concerns associated with solvents, while also allowing for a straightforward purification process. rsc.org

Use of Greener Solvents

When solvents are necessary, the choice of an environmentally benign solvent is crucial. Beyond water, other green solvents have been identified for sulfonamide synthesis. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources, has been reported as a green alternative for peptide synthesis and has been successfully used in the coupling of sulfonamide carboxylic acid derivatives. mdpi.comunibo.it

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound analogues.

| Green Principle | Methodology | Catalyst/Reagents | Solvent | Key Findings/Yields | Citations |

|---|---|---|---|---|---|

| Alternative Solvents | Aqueous Synthesis | Sulfonyl chloride, Amine, Na₂CO₃ | Water | High yields (62-92%) and purities; catalyst-free conditions. | tandfonline.comiscientific.orgresearchgate.netmdpi.com |

| Catalysis | Nanocatalysis | nano-Ru/Fe₃O₄ | Toluene | Direct coupling of alcohols and sulfonamides; >80% isolated yields; catalyst is magnetic and recyclable. | nih.gov |

| Catalysis | Nanocatalysis | CuFe₂O₄@SiO₂ | Not specified | Environmentally friendly method with a recyclable magnetic nanocatalyst. | biolmolchem.com |

| Catalysis | Photoredox/Copper Catalysis | Photocatalyst, Copper salt, SO₂ source | Not specified | Single-step synthesis from aryl radical precursors and amines at room temperature. | acs.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Varies | Ethanol or solvent-free | Reduced reaction times (hours to minutes); increased yields (2-16% improvement). | nih.govijrpc.comderpharmachemica.com |

| Energy Efficiency | Ultrasound-Assisted Synthesis | Varies | Water | High efficiency (up to 90%) in short reaction times (60 min). | nih.gov |

| Waste Prevention | Mechanochemistry (Solvent-Free) | Solid NaOCl·5H₂O, Disulfides, Amines | Solvent-Free | One-pot, solvent-free procedure; avoids harsh purification conditions. | rsc.org |

| Alternative Solvents | Green Solvent Coupling | OxymaPure/DIC | 2-Methyltetrahydrofuran (2-MeTHF) | High yield and purity for coupling reactions; 2-MeTHF is a greener alternative to traditional solvents. | mdpi.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for N-(3-bromophenyl)benzenesulfonamide

Spectroscopic techniques are invaluable for probing the molecular structure and bonding of this compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of their chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise location of each proton and carbon atom can be determined.

¹H NMR Spectroscopy In the ¹H NMR spectrum of a related compound, 3-bromo-N-phenylbenzenesulfonamide, recorded in Chloroform-d (CDCl₃), the aromatic protons appear as a series of multiplets in the downfield region. rsc.org Specifically, a doublet is observed at δ 7.84 ppm (d, J = 8.9 Hz, 2H), a singlet at δ 7.46 ppm (s, 1H), a doublet at δ 7.23 ppm (d, J = 8.0 Hz, 3H), and a multiplet between δ 7.16 – 7.08 ppm (m, 3H). rsc.org For this compound, the proton signals would be expected in similar regions, with specific shifts and coupling constants influenced by the substitution pattern.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | 7.84 | d, J = 8.9 Hz |

| ¹H | 7.46 | s |

| ¹H | 7.23 | d, J = 8.0 Hz |

| ¹H | 7.16–7.08 | m |

| ¹³C | 152.38, 137.15, 136.04, 129.48, 129.46, 125.80, 121.83, 121.45, 120.78, 118.87 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound. The frequencies of molecular vibrations are sensitive to bond strengths and the masses of the bonded atoms.

In related benzenesulfonamide (B165840) derivatives, the asymmetric and symmetric N-H stretching vibrations are typically observed in the regions of 3444–3473 cm⁻¹ and 3345–3371 cm⁻¹, respectively. researchgate.net The sulfonamide group (SO₂) exhibits characteristic asymmetric and symmetric stretching modes. For instance, in some sulfonamide derivatives, the computed asymmetric S=O stretching wavenumbers appear around 1318–1383 cm⁻¹. researchgate.net The N-S stretching vibration is expected in the range of 935-875 cm⁻¹. researchgate.net For this compound, characteristic IR absorption bands would confirm the presence of the N-H, S=O, and C-Br functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Asymmetric Stretch | 3444–3473 |

| N-H | Symmetric Stretch | 3345–3371 |

| S=O | Asymmetric Stretch | ~1318–1383 |

| N-S | Stretch | 935–875 |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems. For benzenesulfonamide, absorption maxima are observed at 218 nm and 264 nm. sielc.com In a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, absorption bands were recorded in the range of 195.3–198.0 nm and 248.6–254.8 nm in acetonitrile (B52724). mdpi.com The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π-π* transitions within the phenyl and bromophenyl rings.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of a molecule can be determined, which aids in confirming its elemental composition. For instance, the high-resolution mass spectrum of 3-chloro-4-fluoro-N-phenylbenzenesulfonamide showed a calculated m/z for [M+H]⁺ of 286.0105, with a found value of 286.0107, confirming its molecular formula. rsc.org Similarly, for this compound, mass spectrometry would provide its precise molecular weight and characteristic fragmentation pattern, which would involve cleavage of the N-S bond and loss of the bromine atom.

X-ray Diffraction Analysis of this compound and Derivatives

X-ray diffraction techniques provide the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry. In the crystal structure of a related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, the brominated phenyl ring is nearly perpendicular to the sulfonylurea n-propyl group, resulting in an L-shaped molecular structure. iucr.org The crystal packing is dominated by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, forming infinite chains. iucr.org A similar analysis of this compound would reveal its precise molecular conformation and the nature of the intermolecular interactions that govern its crystal packing. Studies on related N-(arylsulfonyl)arylamides have shown that the dihedral angle between the two benzene (B151609) rings can vary, for example, being 82.73 (10)° in N-(3-fluorobenzoyl)benzenesulfonamide. nih.gov

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | N—H⋯O and C—H⋯O hydrogen bonds |

Solid-State Structural Peculiarities and Intermolecular Interactions

While a specific crystal structure determination for this compound is not publicly available, extensive crystallographic studies on analogous N-(aryl)benzenesulfonamides provide a strong basis for understanding its solid-state architecture. The primary intermolecular interaction governing the crystal packing in this class of compounds is the hydrogen bond formed between the sulfonamide nitrogen (N-H) and one of the sulfonyl oxygen atoms (S=O).

In the crystal structure of the closely related N-(3-chlorophenyl)benzenesulfonamide, molecules are linked by intermolecular N-H⋯O hydrogen bonds, forming chains that extend throughout the crystal lattice. nih.gov The N-H bond typically adopts a trans conformation relative to one of the S=O bonds. nih.gov This arrangement is a common feature in N-(aryl)-benzenesulfonamides. nih.gov

Based on these analogous structures, the solid-state structure of this compound is predicted to be a highly ordered, three-dimensional network stabilized predominantly by N-H⋯O hydrogen bonds, with potential contributions from weaker C-H⋯O interactions. The precise geometry and packing will be influenced by the steric and electronic effects of the 3-bromo-substituted phenyl ring.

Table 1: Comparison of Intermolecular Interactions in Related Sulfonamide Structures

| Compound Name | Primary Intermolecular Interaction | Secondary Interactions | Reference |

| N-(3-chlorophenyl)benzenesulfonamide | N-H⋯O hydrogen bonds | - | nih.gov |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | N-H⋯O hydrogen bonds | C-H⋯O hydrogen bonds | iucr.orgnih.gov |

Elemental and Purity Analysis Methodologies

The elemental composition and purity of this compound are critical parameters established through well-defined analytical methods.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For this compound, with the molecular formula C₁₂H₁₀BrNO₂S, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental composition. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 12 | 144.12 | 46.17% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 3.23% |

| Bromine | Br | 79.90 | 1 | 79.90 | 25.60% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.49% |

| Oxygen | O | 16.00 | 2 | 32.00 | 10.25% |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.27% |

| Total | 312.18 | 100.00% |

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for assessing the purity of this compound. While a specific monograph for this compound may not be universally established, a general reversed-phase HPLC (RP-HPLC) method can be developed and validated for this purpose. nih.govwu.ac.th

A typical RP-HPLC method would involve a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol, often run in a gradient elution mode to ensure the separation of the main compound from any potential impurities. nih.govresearchgate.net Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance. wu.ac.th

The validation of such a method, according to ICH guidelines, would include assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is suitable for its intended purpose of quantifying purity and detecting impurities. nih.goviosrjournals.org The limit of detection (LOD) and limit of quantitation (LOQ) for potential impurities are also determined to establish the sensitivity of the method. wu.ac.th

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computer-aided drug design (CADD), enabling researchers to visualize and predict how a ligand such as N-(3-bromophenyl)benzenesulfonamide might interact with a protein target at an atomic level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rjb.ro It is widely used to screen small molecules by scoring their binding in the active site of a protein, thereby predicting the strength of the interaction. rjb.ronih.gov

In studies involving benzenesulfonamide (B165840) derivatives, molecular docking has been successfully employed to identify critical binding interactions. For instance, docking studies of novel sulfonamide derivatives against the SARS-CoV-2 main protease (Mpro) revealed the formation of multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Similarly, docking of benzenesulfonamide-piperazine hybrids against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has helped correlate predicted binding affinities with experimental inhibitory activities. nih.gov

For this compound, a hypothetical docking study would place the molecule into the binding site of a target protein. The benzenesulfonamide core is a well-established pharmacophore that interacts with key residues in many enzymes, notably the zinc ion in carbonic anhydrases. ni.ac.rs The software would calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity. Key interactions would likely involve the sulfonyl group's oxygen atoms acting as hydrogen bond acceptors and the phenyl rings participating in hydrophobic or π-π stacking interactions.

Table 1: Example Docking Scores of Benzenesulfonamide Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Example Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Aryl Sulfonamide Derivative | Penicillin-Binding Protein 2X (PBP-2X) | -7.47 | GLY 664, VAL 662, ARG 426 rjb.ro |

| Sulfonamide-Hydrazone Derivative (SH3) | Carbonic Anhydrase IX (hCA IX) | Not specified, but Kᵢ = 9.4 nM | Interaction with catalytic zinc ion rsc.org |

| Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide | Cyclooxygenase-2 (COX-2) | Not specified, but interactions noted | Gln-192, His-90 nih.gov |

| Imidazole Derivative of Sulfonamide (M10) | SARS-CoV-2 Main Protease (Mpro) | Not specified, but H-bonds observed | GLY143, CYS145, MET165, ASP187 nih.gov |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. ni.ac.rs MD simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the protein and confirming that the binding mode is stable. nih.govacs.org

Homology Modeling for Target Protein Structure Prediction

To perform molecular docking and MD simulations, a three-dimensional (3D) structure of the target protein is required. While many protein structures are available in databases like the Protein Data Bank (PDB), experimental structures are not always available. In such cases, homology modeling, also known as comparative modeling, can be used to generate a reliable 3D model of the protein. semanticscholar.org

The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. semanticscholar.orguniroma1.it The main steps involve:

Template Selection: Identifying one or more known protein structures (templates) that have a sufficiently high sequence similarity to the target protein sequence. semanticscholar.orgyasara.org

Target-Template Alignment: Aligning the amino acid sequence of the target protein with the sequence of the selected template(s). nih.gov

Model Building: Constructing the 3D model of the target protein based on the alignment with the template structure. This involves building the backbone and adding and optimizing the side chains. semanticscholar.orguq.edu.au

Model Refinement and Validation: Evaluating the quality of the generated model using various computational tools to check for correct stereochemistry and energetically favorable conformations. semanticscholar.orgyasara.org

This technique is essential for expanding the scope of CADD, as it allows for the structural investigation of proteins for which only sequence data is available, thereby enabling docking studies for ligands like this compound against a wider range of potential biological targets. uniroma1.it

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are critical for optimizing lead compounds by identifying the key structural features that influence their biological activity.

Elucidation of Structural Features Governing Biological Activity

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. For benzenesulfonamide derivatives, SAR analyses have provided clear insights into optimizing their potency and selectivity.

Key findings from SAR studies on this class of compounds include:

Substitution on the Phenyl Rings: The nature and position of substituents on the aryl rings are crucial. For a series of 2-hydroxy-N-arylbenzenesulfonamides, specific substitutions led to potent inhibition of ATP-citrate lyase. nih.gov In another study, incorporating bulkier substituents on a phenyl ring was found to enhance interactions with the BRD4 target. nih.gov

Heterocyclic Modifications: The replacement of a phenyl ring with or addition of a heterocyclic ring system, such as a benzothiazole, can enhance antimicrobial activity. esisresearch.org

Role of the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) itself is a critical pharmacophore, often essential for binding to metalloenzymes or forming key hydrogen bonds in a receptor's active site. ni.ac.rs

For this compound, the bromine atom at the meta-position of the N-phenyl ring is a key feature. Its electron-withdrawing nature and steric bulk would influence the molecule's electronic properties and conformation, thereby affecting its binding affinity and selectivity for a given target. SAR studies would involve synthesizing analogs with the bromine at the ortho- or para- positions, or replacing it with other halogens (Cl, F) or different functional groups to determine its importance for activity.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models allow for the prediction of activity for new, unsynthesized compounds, saving significant time and resources in the drug discovery process. chemijournal.com

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and using statistical methods to build a regression model against their known biological activities. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps highlighting regions where steric bulk, positive/negative charge, or hydrophobicity is favorable or unfavorable for activity. benthamdirect.comresearchgate.net

The statistical significance and predictive power of a QSAR model are assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). chemijournal.combenthamdirect.comresearchgate.net A robust and predictive model can then be used to guide the design of new derivatives with potentially enhanced potency.

Table 2: Example Statistical Validation Parameters for QSAR Models of Benzenesulfonamide Derivatives

| QSAR Model Type | Compound Series | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |

|---|---|---|---|---|

| CoMFA | 12-Lipoxygenase Inhibitors | 0.708 | 0.983 | Not Reported benthamdirect.com |

| CoMSIA | 12-Lipoxygenase Inhibitors | 0.735 | 0.981 | Not Reported benthamdirect.com |

| CoMFA | HBV Capsid Assembly Inhibitors | 0.625 | 0.998 | 0.837 researchgate.nettandfonline.com |

| CoMSIA | HBV Capsid Assembly Inhibitors | 0.645 | 0.987 | 0.698 researchgate.nettandfonline.com |

| 3D-QSAR (PHASE) | Fructose-1,6-bisphosphatase Inhibitors | 0.720 | 0.968 | Not Reported chemijournal.com |

Theoretical Prediction of Drug-Likeness and Pharmacokinetic Properties

The potential of a molecule to be developed into an orally active drug is assessed through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its adherence to established drug-likeness criteria such as Lipinski's Rule of Five.

Based on the analysis of structurally similar compounds, such as other halogenated benzenesulfonamides, it is anticipated that this compound would exhibit moderate lipophilicity, which is crucial for membrane permeability and oral absorption. However, high lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. The sulfonamide group is known to be metabolically stable, but the aromatic rings are susceptible to hydroxylation by CYP enzymes. Predictions of potential hepatotoxicity and other toxicities are also critical components of an in silico ADMET assessment.

To provide a clearer picture of its potential pharmacokinetic profile, a table of predicted ADMET properties for a structurally related compound, 4-amino-N-(4-bromophenyl)benzenesulfonamide, is presented below. These values, obtained from computational predictions, offer a reasonable approximation for this compound.

Table 1: Predicted ADMET Properties of a Structurally Similar Compound

| Property | Predicted Value |

|---|---|

| Water Solubility | -3.30 (log mol/L) |

| Caco-2 Permeability | Moderate to High |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier (BBB) Permeability | Low |

| CYP2D6 Inhibitor | Likely |

| hERG I Inhibitor | Unlikely |

| Hepatotoxicity | Low Probability |

Note: Data is based on computational predictions for a structurally similar compound and should be interpreted as an estimation for this compound.

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability nih.govdrugbank.com. The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Compounds that comply with these rules are more likely to be orally absorbed. For this compound, the parameters related to Lipinski's Rule of Five can be calculated. Based on the structure of this compound and data from closely related analogs, the following parameters are predicted.

Table 2: Lipinski's Rule of Five Parameters for this compound (Predicted)

| Parameter | Value | Compliance |

|---|---|---|

| Molecular Weight | 312.18 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| LogP | ~2.8 | Yes |

| Violations | 0 | Pass |

Note: The LogP value is an estimation based on publicly available data for structurally similar compounds like 4-amino-N-(4-bromophenyl)benzenesulfonamide nih.gov.

The predicted parameters for this compound indicate that it fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage nih.gov. Organic molecules with extended π-conjugated systems and electron donor-acceptor groups often exhibit significant NLO responses. The NLO properties of a molecule can be investigated computationally using methods like Density Functional Theory (DFT).

DFT calculations can predict the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which are key indicators of a molecule's NLO activity. While specific experimental or computational studies on the NLO properties of this compound are limited, insights can be drawn from theoretical investigations of structurally related molecules.

For instance, a computational study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, which also contain a 3-bromophenyl moiety, demonstrated significant linear polarizability and hyperpolarizability, suggesting their potential for NLO applications researchgate.net. The presence of the electron-withdrawing bromine atom and the sulfonamide group, in conjunction with the phenyl rings in this compound, creates a donor-π-acceptor-like system that could give rise to NLO properties.

The key parameters that quantify the NLO response are the polarizability (α) and the first hyperpolarizability (β). DFT calculations can provide values for these parameters. For a comparative understanding, the table below presents theoretically calculated NLO properties for a related bromophenyl-containing compound.

Table 3: Predicted Non-Linear Optical Properties of a Structurally Related Compound

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~5-7 Debye |

| Polarizability (α) | ~4 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~6 x 10⁻³⁰ esu |

Note: These values are based on DFT calculations for a molecule containing a 3-bromophenyl group and are intended to be illustrative of the potential NLO properties of this compound researchgate.net.

The predicted non-zero values for polarizability and first hyperpolarizability suggest that this compound may exhibit NLO behavior. Further dedicated computational and experimental studies would be necessary to fully characterize its NLO properties.

Biological Activity and Mechanistic Studies

Enzyme Inhibition Studies of N-(3-bromophenyl)benzenesulfonamide and Analogues

The benzenesulfonamide (B165840) scaffold serves as a versatile platform for designing enzyme inhibitors. The introduction of a 3-bromophenyl group can significantly influence the compound's electronic and lipophilic properties, thereby affecting its binding affinity and selectivity towards different enzymes.

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. While direct inhibitory data for this compound against all the specified isoforms is not extensively reported, studies on closely related analogues provide valuable insights into its potential activity.

Research into benzenesulfonamides bearing different linkers has shown that these molecules can potently inhibit several human (h) CA isoforms. nih.gov For instance, a series of benzenesulfonamides integrating an s-triazine moiety demonstrated significant inhibition of hCA IX, with IC50 values ranging from 28.6 to 871 nM. nih.gov Specifically, compounds with a phenyl hydrazone linker exhibited potent activity. nih.gov Another study on 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides revealed that while many derivatives weakly inhibited hCA I and hCA IV, they showed good inhibitory profiles against the tumor-associated isoform hCA IX. nih.gov

In a study focusing on benzenesulfonamides with dual triazole moieties, compounds exhibited moderate inhibitory effects against the tumor-associated isoforms hCA IX and hCA XII. nih.gov Conversely, these molecules showed higher potency and selectivity against the cytosolic isoforms hCA I and hCA II. nih.gov The inhibition constants (Kᵢ) for the most potent and selective inhibitors against hCA I, II, IX, and XII were reported to be in the nanomolar range. nih.gov Another investigation into N-((4-sulfamoylphenyl)carbamothioyl) amides found that all tested compounds exhibited better inhibition against hCA I compared to the standard drug acetazolamide. mdpi.com

Although a direct inhibition profile for this compound is not detailed in these studies, the collective data on its analogues suggest that it likely possesses inhibitory activity against various CA isoforms, with the potential for isoform selectivity based on its specific substitution pattern.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Analogues

| Compound/Series | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IX (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) | Reference |

| Benzenesulfonamides with s-triazine moiety | - | - | 28.6 - 871 nM | - | nih.gov |

| 3-(5-Aryl-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | Weak Inhibition | - | Good Inhibition | Weak Inhibition | nih.gov |

| Benzenesulfonamides with dual triazole moiety | 47.1 nM (for 7d) | 35.9 nM (for 7d) | 170.0 nM (for 7a) | 149.9 nM (for 7a) | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM | - | - | mdpi.com |

Note: The table presents data for analogues of this compound, as specific data for the compound itself was not available in the searched literature.

The glyoxalase system, particularly Glyoxalase I (Glx-I), is a crucial detoxification pathway that is often upregulated in cancerous cells, making it a viable target for cancer therapy. nih.gov While specific inhibitory data for this compound against Glx-I is not available, research on 1,4-benzenesulfonamide derivatives has identified promising Glx-I inhibitors. nih.gov These studies provide a basis for understanding the potential of the benzenesulfonamide scaffold in Glx-I inhibition.

A study focused on the design and synthesis of 1,4-benzenesulfonamide derivatives as structural analogues of a known lead compound. nih.gov The in vitro evaluation of these compounds against human Glx-I enzyme revealed that several analogues exhibited potent activity, with IC₅₀ values below 10 μM. nih.gov Although this study does not include this compound, it underscores the potential of benzenesulfonamide-based compounds as a source of Glx-I inhibitors.

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating nucleotide-mediated signaling and play roles in various pathological conditions. A study on sulfamoyl-benzamide derivatives identified selective inhibitors for human NTPDase isoforms 1, 2, 3, and 8. nih.gov

In this study, a compound structurally related to this compound, specifically N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (compound 3i) , was found to be the most potent inhibitor of h-NTPDase1 with an IC₅₀ value of 2.88 ± 0.13 μM. nih.gov This same compound also demonstrated potent inhibition of h-NTPDase3 with an IC₅₀ of 0.72 ± 0.11 μM. nih.gov While this is not the exact molecule of interest, the presence of the bromophenyl and benzenesulfonamide moieties highlights the potential of this structural class for NTPDase inhibition.

Table 2: Inhibition of h-NTPDase Isoforms by a Benzenesulfonamide Analogue

| Compound | h-NTPDase1 (IC₅₀) | h-NTPDase3 (IC₅₀) | Reference |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | 2.88 ± 0.13 μM | 0.72 ± 0.11 μM | nih.gov |

Note: This table shows data for a close analogue, as specific data for this compound was not found.

The HIV-1 capsid protein is a critical therapeutic target due to its essential roles in both the early and late stages of the viral life cycle. nih.gov While there is no direct evidence of this compound inhibiting the HIV-1 capsid, research on benzenesulfonamide-containing phenylalanine derivatives has led to the discovery of potent HIV-1 capsid inhibitors. nih.gov

These studies identified new phenylalanine derivatives with a piperazinone moiety that exhibited significantly better anti-HIV-1 activity than the reference compound PF-74. nih.gov The mechanism of these inhibitors was found to be dual-stage, affecting both early and late stages of viral replication. nih.gov Although these compounds are structurally distinct from this compound, the findings suggest that the benzenesulfonamide group can be a key component in the design of HIV-1 capsid inhibitors.

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has emerged as a target for the treatment of pain, particularly in the context of osteoarthritis. While no studies have been found that specifically evaluate this compound as a TrkA inhibitor, the broader class of small molecule kinase inhibitors often includes diverse aromatic and heterocyclic scaffolds. The potential of this compound to inhibit TrkA would require specific screening in relevant kinase assays.

Kaposi's sarcoma-associated herpesvirus (KSHV) encodes its own thymidylate synthase (TS), an enzyme essential for nucleotide synthesis and a potential target for antiviral therapy. There is currently no published research investigating the interaction of this compound with the KSHV thymidylate synthase complex. Such studies would be necessary to determine if this compound has any inhibitory or binding activity against this viral enzyme.

Mechanistic Insights into Enzyme Binding and Selectivity

The biological effects of benzenesulfonamide derivatives are often rooted in their ability to bind to and inhibit specific enzymes. The sulfonamide group can act as a zinc-binding group, allowing these compounds to target metalloenzymes. nih.gov

One of the primary targets for this class of compounds is the carbonic anhydrase (CA) family of enzymes. nih.govrsc.org Studies on various benzenesulfonamide derivatives have shown potent inhibitory activity against several human (h) CA isoforms, including hCA II, IX, and XII. nih.govnih.gov For instance, certain 4-thiazolidinone-based benzenesulfonamides demonstrated excellent, selective inhibition against the tumor-associated isoform hCA IX (with IC₅₀ values ranging from 10.93–25.06 nM) over the ubiquitous hCA II (IC₅₀ values of 1.55–3.92 μM). nih.gov This selectivity is crucial, as hCA IX is a key player in tumor progression, while hCA II is involved in normal physiological processes. The binding mechanism often involves the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site, while the phenyl rings engage in hydrophobic and π-π interactions with amino acid residues like Phenylalanine. nih.gov The specific substitution pattern on the phenyl rings, such as the bromo-substitution in this compound, can significantly influence binding affinity and selectivity. nih.gov

Beyond carbonic anhydrases, other enzymatic targets have been identified. A notable mechanism for the antimicrobial action of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds can halt folate production, leading to a bacteriostatic effect. nih.govfrontiersin.org

Furthermore, specific sulfonamide derivatives, such as N-benzyl-3-sulfonamidopyrrolidines, have been identified as a novel class of bacterial DNA gyrase inhibitors. nih.gov These compounds bind to a unique site on the gyrase enzyme adjacent to the DNA cleavage gate, representing a new target for antibiotic development. nih.gov The IC₅₀ values for these gyrase inhibitors were reported in the low micromolar range (0.7-3.3 μM) against E. coli DNA gyrase. nih.gov

Antimicrobial and Antibiofilm Efficacy

This compound and related compounds have demonstrated a promising spectrum of activity against various microbial pathogens, including bacteria and fungi, and have shown potential in combating biofilms.

Benzenesulfonamide derivatives have shown significant efficacy against Gram-positive bacteria. In various studies, these compounds have been tested against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. For example, certain N-butyl-benzenesulphonamide carboxamides exhibited potent activity, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 6.63 mg/mL against S. aureus and another showing a MIC of 6.63 mg/mL against B. subtilis. frontiersin.orgnih.gov Another study on N-(thiazol-2-yl)benzenesulfonamides found that an isopropyl-substituted derivative had a low MIC of 3.9 μg/mL against S. aureus. nih.gov More complex derivatives designed to increase lipophilicity have also proven effective against Enterococcus faecium, a pathogen known for its challenging biofilm-associated infections. psecommunity.org

The activity of benzenesulfonamides extends to Gram-negative bacteria, although sometimes requiring strategies to overcome the outer membrane barrier. Studies have reported activity against Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. frontiersin.orgnih.gov In one study, a benzenesulphonamide derivative was found to be most potent against E. coli with a MIC of 6.72 mg/mL, while another was most active against P. aeruginosa and S. typhi with MICs of 6.67 and 6.45 mg/mL, respectively. frontiersin.orgnih.gov The activity against Gram-negative bacteria can be significantly enhanced when the sulfonamide is co-administered with an efflux pump inhibitor, which prevents the bacteria from expelling the compound. nih.gov For instance, the MIC of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) against several Gram-negative strains was reduced by more than four-fold when used with an efflux pump inhibitor. nih.gov

In addition to antibacterial properties, benzenesulfonamide derivatives have been evaluated for their antifungal potential. Research has demonstrated their effectiveness against clinically relevant fungal species such as Candida albicans and Aspergillus niger. frontiersin.orgnih.gov Specific carboxamide derivatives of benzenesulphonamide were identified as the most active agents, with MIC values of 6.63 mg/mL against C. albicans and 6.28 mg/mL against A. niger. frontiersin.orgnih.gov

Biofilms, structured communities of microbes, are notoriously resistant to conventional antimicrobial agents. Benzenesulfonamide derivatives have emerged as promising candidates for inhibiting biofilm formation. Certain 4-thiazolone-based benzenesulfonamides exhibited significant antibiofilm activity, with some compounds showing inhibition of 79.46% and 77.52% against Klebsiella pneumoniae biofilms. rsc.org Other analogues showed an 80.69% inhibition of biofilm formation in S. aureus at a concentration of 50 μg/mL. nih.gov Research on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives also highlighted their potential in combating biofilm-associated infections caused by Gram-positive pathogens like Enterococcus faecium. psecommunity.org

The antimicrobial effects of benzenesulfonamides are attributed to several cellular mechanisms. A primary and well-documented mechanism is the inhibition of dihydropteroate synthetase (DHPS), which blocks the synthesis of folic acid, a nutrient vital for DNA synthesis and cell division, resulting in a bacteriostatic effect. nih.gov

A more direct, bactericidal mechanism has also been observed. Time-kill assays with the related compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) showed it could kill nearly 100% of methicillin-resistant S. aureus (MRSA) within four hours. nih.gov Further studies combining sulfonamides with cell-penetrating peptides suggest a mechanism that involves creating pores in the bacterial cell membrane, leading to rapid cell death. nih.govresearchgate.net

Finally, the inhibition of bacterial carbonic anhydrases is another potential mechanism. rsc.org As these enzymes are involved in pH homeostasis and metabolic control within bacteria, their inhibition can disrupt essential cellular processes and interfere with bacterial growth. rsc.org

Modulation of Cellular Enzymatic Pathways (e.g., Antioxidant Enzymes)

While direct studies on this compound's effects on enzymatic pathways are lacking, research on structurally similar benzenesulfonamide derivatives suggests a potential for this class of compounds to modulate cellular processes, including those involving antioxidant enzymes.

A study on a series of novel benzenesulfonamide derivatives bearing carboxamide functionality highlighted their potential as antioxidant agents. In this research, several synthesized compounds were evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). One particular derivative, compound 4e , demonstrated notable antioxidant activity, with a half-maximal inhibitory concentration (IC50) of 0.3287 mg/mL, which was comparable to the standard antioxidant, Vitamin C (ascorbic acid), with an IC50 of 0.2090 mg/mL. google.comnewdrugapprovals.org This finding underscores the potential of the benzenesulfonamide scaffold to confer antioxidant properties.

The antioxidant activity of these compounds is significant as it suggests a capability to mitigate oxidative stress, a pathological process implicated in numerous diseases. The mechanism of action is likely related to the ability of the sulfonamide derivatives to donate a hydrogen atom or an electron to neutralize free radicals.

The following table summarizes the antioxidant activity of selected benzenesulfonamide derivatives from the aforementioned study, providing a comparative view of their potential.

| Compound | Structure | Antioxidant Activity (IC50 in mg/mL) |

| Compound 4e | N-Butyl-3-{[4-(N-butyl carbamoyl)phenyl]sulfonamido}-2-hydroxybutanamide | 0.3287 google.comnewdrugapprovals.org |

| Vitamin C | (Standard) | 0.2090 google.comnewdrugapprovals.org |

It is important to note that while these findings for related compounds are encouraging, the direct antioxidant capacity of this compound has not been experimentally determined. Further research is required to ascertain if the 3-bromo substitution on the phenyl ring confers similar or enhanced antioxidant properties.

Advanced Applications and Future Research Directions

N-(3-bromophenyl)benzenesulfonamide as a Synthetic Intermediate

The intrinsic chemical functionalities of this compound—namely the carbon-bromine bond and the sulfonamide linkage—position it as a valuable building block in organic synthesis. These features allow for a range of chemical transformations, enabling the construction of more complex molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. nih.govechemi.com The this compound molecule serves as a promising precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles.

The 3-bromo-substituted phenyl ring is a key feature, providing a reactive handle for palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed at this position to introduce a wide variety of substituents. This versatility allows for the construction of diverse heterocyclic systems. For example, coupling with boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig) can initiate cyclization sequences to form fused ring systems or introduce heterocyclic moieties.

Furthermore, the nitrogen atom of the sulfonamide group can participate in cyclization reactions. kit.edu Depending on the reaction partners and conditions, it can act as a nucleophile to form rings, a strategy commonly used in the synthesis of heterocycles like quinoxalines, indoles, and indazoles. kit.edu The synthesis of various bioactive heterocycles often relies on the strategic cyclization of functionalized linear precursors. youtube.com For instance, intramolecular cyclization of a suitably modified derivative of this compound could lead to the formation of novel benzothiadiazine-like structures or other complex heterocyclic frameworks. The development of new synthetic methodologies, including photoinduced reactions in flow-microreactors, is expanding the toolkit for creating novel indole (B1671886) and indazole derivatives from appropriate precursors. kit.edu

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partner | Potential Intermediate/Product Class |

|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl or heteroaryl-substituted benzenesulfonamides |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted benzenesulfonamides (precursors to indoles, quinolines) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Diamine derivatives (precursors to benzodiazepines, etc.) |

Asymmetric synthesis is crucial for the production of enantiomerically pure pharmaceuticals. researchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. newdrugapprovals.organr.fryoutube.com While this compound is itself an achiral molecule, its core structure is related to auxiliaries used in asymmetric synthesis.

Sulfur-containing chiral auxiliaries, such as Oppolzer's camphorsultam, are highly effective in controlling stereoselectivity in reactions like alkylations and aldol (B89426) additions. youtube.comnih.gov The benzenesulfonamide (B165840) portion of the title compound shares structural similarities with these auxiliaries. To function as a chiral template, this compound would need to be derivatized with a chiral moiety. The bromine atom provides a convenient attachment point for such a chiral group. Alternatively, the benzene (B151609) ring of the benzenesulfonyl group could be functionalized.

Once a chiral derivative is formed, the sulfonamide nitrogen can be deprotonated, and the resulting anion can engage in various stereoselective transformations. The bulky, chiral environment established by the modified auxiliary would guide the approach of incoming reagents, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the chiral auxiliary can be cleaved and potentially recycled. While no specific use of this compound as a chiral template has been reported, its structure represents a modifiable platform for the design of new chiral auxiliaries for asymmetric synthesis. nih.gov

The development of novel catalysts is a central theme in modern organic chemistry. N-heterocyclic carbenes (NHCs) and other complex ligands are often used in organocatalysis and transition-metal catalysis. nih.gov this compound could potentially serve as a precursor to a catalytic species.

The molecule itself is not catalytic. However, it could be transformed into a ligand suitable for coordinating with a transition metal. For instance, the bromo-substituent could be converted into a phosphine (B1218219), amine, or N-heterocyclic group through established synthetic routes. The resulting functionalized molecule could then act as a ligand for metals like palladium, copper, or rhodium. The electronic properties of the ligand, and thus the reactivity of the metal center, would be influenced by the electron-withdrawing benzenesulfonamide group. Such tailored ligands are essential for optimizing the efficiency and selectivity of catalytic processes, including cross-coupling reactions and asymmetric hydrogenations.

Scaffold Development in Medicinal Chemistry

The search for new drugs is a continuous effort, with scaffold-based drug design being a prominent strategy. This approach involves using a core molecular structure, or scaffold, known to interact with a particular class of biological targets and modifying it to create new, more potent, and selective drug candidates.

The benzenesulfonamide group is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes a molecular framework that is capable of binding to multiple biological targets, making it a rich starting point for drug discovery. Sulfonamides are present in a wide array of approved drugs, including antibacterial agents, diuretics, and anticancer drugs. nih.gov

A particularly important role for the benzenesulfonamide scaffold is in the design of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes, and certain isoforms, such as CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer therapy. nih.gov The sulfonamide group (—SO₂NH₂) is a potent zinc-binding group, which anchors the inhibitor to the zinc ion in the enzyme's active site. The "tail" of the molecule, in this case, the N-(3-bromophenyl) group, can be modified to achieve selectivity for different CA isoforms by interacting with amino acid residues lining the active site cavity. Numerous studies have focused on synthesizing novel benzenesulfonamide derivatives to target these enzymes for therapeutic benefit. nih.gov

The this compound structure provides a clear blueprint for generating novel chemotypes for drug discovery programs. The core combines the proven benzenesulfonamide zinc-binding group with a readily modifiable phenyl ring. The bromine atom at the 3-position serves as a versatile synthetic handle for diversification using modern cross-coupling chemistry.

This allows for a rational, structure-based design approach where the benzenesulfonamide moiety is retained for its primary binding function, while the substituent attached via the bromine atom can be systematically varied. This "tail approach" is a validated strategy for optimizing the potency and selectivity of inhibitors. For example, attaching different aryl, heteroaryl, or alkyl groups at the 3-position can explore different pockets within a target enzyme's active site, leading to improved binding affinity and a better selectivity profile.

Research has demonstrated the synthesis of complex sulfonamide derivatives for various therapeutic targets, including cancer and diabetes. nih.gov For instance, the N-(3-bromophenyl)amide substructure is found within the potent SIRT2 inhibitor, 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide (AK-7), highlighting the utility of this specific arrangement in creating biologically active molecules. By using this compound as a starting scaffold, medicinal chemists can generate large libraries of novel compounds for screening against a wide range of biological targets, thereby accelerating the discovery of new drug candidates.

Table 2: Bioactive Compounds Mentioned in Text

| Compound Name | IUPAC Name | Molecular Formula | Application/Significance |

|---|---|---|---|

| This compound | This compound | C₁₂H₁₀BrNO₂S | Core scaffold under discussion |

| Oppolzer's Sultam | (1R,2S,5R)-2,6,6-Trimethyl-4-oxo-5-azatricyclo[5.2.1.0¹,⁵]decane-5-sulfonyl chloride | C₁₀H₁₄ClNO₃S | Chiral auxiliary in asymmetric synthesis |

Emerging Research Avenues and Unexplored Potentials

The foundational structure of this compound, combining a benzenesulfonamide core with a brominated phenyl ring, positions it as a compound of significant interest for a variety of nascent research applications. While direct research on this specific molecule is limited, studies on closely related benzenesulfonamide derivatives have illuminated several promising, yet largely unexplored, therapeutic avenues.

Antimicrobial and Antifungal Development: A significant emerging area is the development of novel antimicrobial agents. Research into benzenesulfonamide derivatives has demonstrated their potential as a scaffold for creating new drugs to combat bacterial and fungal pathogens. researchgate.netnih.govnih.gov For instance, the synthesis of N-(thiazol-2-yl)benzenesulfonamides has yielded compounds with potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Furthermore, studies on N-acyl-α-amino acid derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial effects, particularly against Gram-positive pathogens like Enterococcus faecium and their associated biofilms. mdpi.com The substitution of a chlorine atom with a more lipophilic bromine atom has been explored as a strategy to potentially enhance biological activity, suggesting that the bromo-substitution in this compound is a key feature for further investigation. mdpi.com

Antioxidant and Anti-inflammatory Agents: Several benzenesulfonamide derivatives have been identified as having noteworthy antioxidant properties. researchgate.netmdpi.commdpi.com For example, certain N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives have been evaluated for their antioxidant effects through free radical scavenging assays. mdpi.com Similarly, other novel benzenesulfonamide derivatives have shown antioxidant activity comparable to standard agents like Vitamin C in some cases. researchgate.netnih.gov This antioxidant potential suggests that this compound and related compounds could be explored for their therapeutic value in conditions associated with high levels of oxidative stress. In conjunction with antioxidant effects, some derivatives have also displayed significant in vivo anti-inflammatory activity, surpassing that of standard non-steroidal anti-inflammatory drugs (NSAIDs) in early stages of inflammation models. nih.gov

Enzyme Inhibition for Chronic Disease Management: The benzenesulfonamide scaffold is a well-known pharmacophore for enzyme inhibitors. Emerging research continues to expand the range of enzymes targeted by these compounds, opening up potential treatments for various chronic diseases.

Neurodegenerative Diseases: Derivatives such as N-(2-acetyl-4-styryl)phenyl)benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly implicated in the pathology of Alzheimer's disease. mdpi.com

Diabetes: Novel β-amino ketone derivatives containing a sulfonamide moiety have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are targets for anti-diabetic drugs. nih.gov Some of these compounds also demonstrated the ability to activate peroxisome proliferator-activated receptor (PPAR) response elements, indicating a multi-faceted potential for managing diabetes. nih.gov

Carbonic Anhydrase Inhibition: While a more established application, the design of novel benzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms remains an active field of research. researchgate.net Strategies like the "tail-approach" are being used to develop isoform-specific inhibitors for potential use in a range of therapies. researchgate.net

Cardiovascular System Modulation: A relatively unexplored potential for benzenesulfonamide derivatives lies in their effects on the cardiovascular system. Recent studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in isolated heart models. researchgate.netcerradopub.com.br For example, 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease both perfusion pressure and coronary resistance, suggesting a potential mechanism involving interaction with calcium channels. cerradopub.com.br This opens a new frontier for investigating this compound and its analogs as potential leads for new cardiovascular drugs. researchgate.net

Table 1: Emerging Biological Activities of Benzenesulfonamide Derivatives

| Biological Activity | Derivative Class/Example | Potential Application | Reference |

|---|---|---|---|

| Antimicrobial / Antibiofilm | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Infections by Gram-positive pathogens (e.g., Enterococcus faecium) | mdpi.com |

| Anticholinesterase | N-(2-Acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives | Neurodegenerative diseases (e.g., Alzheimer's) | mdpi.com |

| Antidiabetic | 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Diabetes Mellitus (via PTP1B, α-glucosidase inhibition) | nih.gov |

| Cardiovascular Modulation | 4-(2-amino-ethyl)-benzenesulfonamide | Cardiovascular disorders (e.g., hypertension) | cerradopub.com.br |

| Antioxidant | Various benzenesulphonamide derivatives | Diseases linked to oxidative stress | researchgate.netmdpi.commdpi.com |

| Anti-inflammatory | N-Butyl-4-[(phenylsulphonyl)amino]butanamide | Inflammatory conditions | nih.gov |

Addressing Research Gaps and Future Methodological Advancements

To fully realize the therapeutic potential of this compound and its analogs, several research gaps must be addressed through advanced methodological approaches.

Identified Research Gaps:

Compound-Specific Data: The most significant gap is the lack of biological activity data for this compound itself. The majority of current research focuses on more complex derivatives, leaving the properties of the core structure largely uncharacterized.

Structure-Activity Relationship (SAR): Comprehensive SAR studies are needed to systematically determine how the position and nature of substituents on both the phenyl and benzenesulfonamide rings influence biological activity. For example, while the benefit of a bromine substituent for lipophilicity has been noted, a deeper understanding of its electronic and steric effects across different biological targets is required. mdpi.com